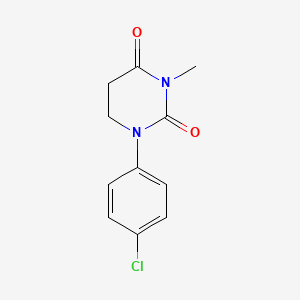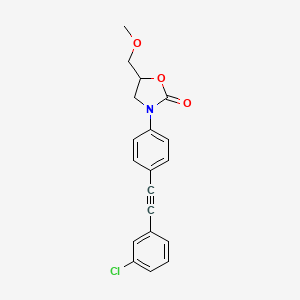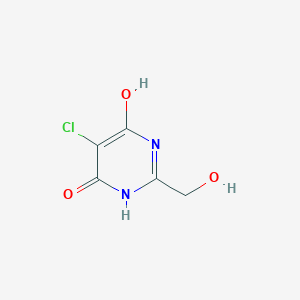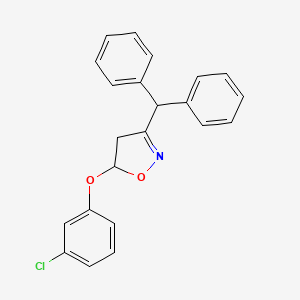
3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is a chemical compound with the molecular formula C22H18ClNO2 and a molecular weight of 363.837 g/mol . This compound is characterized by its unique structure, which includes a benzhydryl group, a chlorophenoxy group, and a dihydroisoxazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with 3-chlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine to form the final product, this compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorophenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzhydrylthietane: This compound has a similar benzhydryl group but differs in the presence of a thietane ring instead of a dihydroisoxazole ring.
3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydro-1,2-oxazole: This compound is closely related but has slight structural differences.
Uniqueness
3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its distinct structure allows for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
89249-63-8 |
|---|---|
Molekularformel |
C22H18ClNO2 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
3-benzhydryl-5-(3-chlorophenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H18ClNO2/c23-18-12-7-13-19(14-18)25-21-15-20(24-26-21)22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21-22H,15H2 |
InChI-Schlüssel |
NIQGWRBLFACKJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
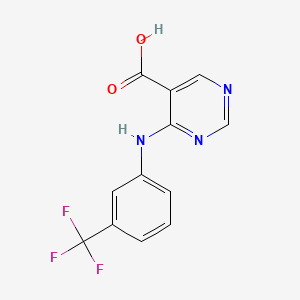
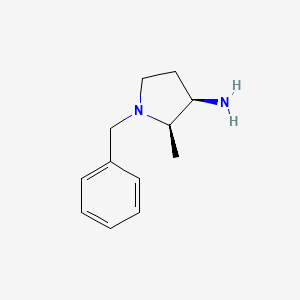
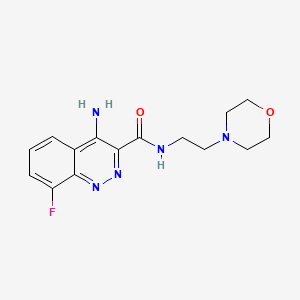
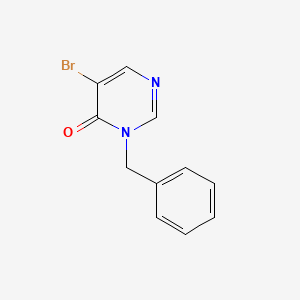
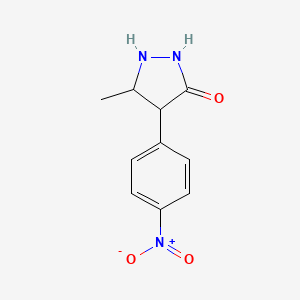
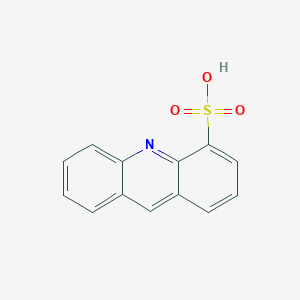
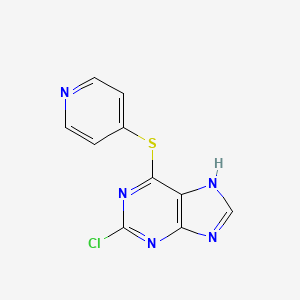

![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
